molecular formula C24H26N2O4 B193039 (S)-Carvedilol CAS No. 95094-00-1

(S)-Carvedilol

カタログ番号 B193039
CAS番号: 95094-00-1
分子量: 406.5 g/mol
InChIキー: OGHNVEJMJSYVRP-KRWDZBQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carvedilol, also known as (S)-Carvedilol, is a non-selective beta-blocker and alpha-1 blocker drug used to treat hypertension and other cardiovascular diseases. It is a racemic mixture of two enantiomers, (S)- and (R)-carvedilol, with the (S)-enantiomer being the more active form. Carvedilol is widely used in the treatment of hypertension, congestive heart failure, and other cardiovascular diseases due to its ability to block the action of certain hormones in the body. Carvedilol works by blocking the action of certain hormones, such as epinephrine and norepinephrine, which are involved in the regulation of blood pressure and heart rate.

科学的研究の応用

Management of Heart Failure

  • Scientific Field: Cardiology
  • Application Summary: “(S)-Carvedilol” is used in the management of heart failure (HF). HF is a major public health issue with an increasing burden worldwide. The abnormalities in cardiovascular reflexes are responsible for the sympathetic hyperactivity in HF. Interrupting the activated sympathetic nervous system with β-blockers like carvedilol is a promising approach to alter the natural course of HF .
  • Methods of Application: Carvedilol is administered orally. It offers non-selective β- and α1-adrenoreceptor antagonism properties, along with multiple cardioprotective effects that are beneficial in HF management .
  • Results/Outcomes: Carvedilol has been reported to be effective across all stages of HF, as well as HF in dialysis patients. It has better therapeutic efficacy and tolerability profiles compared with β1-selective β-blockers .

Pharmaceutical Analysis

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: A chiral High-Performance Liquid Chromatography (HPLC) method was developed and validated for quantification of “(S)-Carvedilol” in Active Pharmaceutical Ingredient (API) and marketed tablet formulation of racemic Carvedilol .
  • Methods of Application: The chiral resolution of enantiomers of Carvedilol was achieved on Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm; 5 μ particle size) chiral column by using a mobile phase, Isopropanol and n-Heptane (60:40 v/v), at a flow rate of 1.0 ml/min and by employing UV detection at 254 nm wavelength .
  • Results/Outcomes: The method was validated according to the ICH guidelines and was proved to be specific, linear, precise, and accurate for the analysis of "(S)-Carvedilol" .

Treatment of Hypertension

  • Scientific Field: Cardiology
  • Application Summary: “(S)-Carvedilol” is used to treat chronic hypertension . Hypertension is a common condition where the long-term force of the blood against artery walls is high enough to eventually cause health problems, such as heart disease. Carvedilol works by blocking the action of certain natural substances in your body, such as epinephrine, on the heart and blood vessels. This effect lowers heart rate, blood pressure, and strain on the heart .
  • Methods of Application: Carvedilol is administered orally. The dosage is based on the patient’s medical condition and response to treatment .
  • Results/Outcomes: Use of Carvedilol leads to a reduction in blood pressure, thereby reducing the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions .

Solubility Enhancement

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: “(S)-Carvedilol” belongs to BCS (biopharmaceutical classification system) class II drugs, thus having low solubility and poor bioavailability (around 25%). Various approaches have been explored to increase the solubility, dissolution, and bioavailability of carvedilol .
  • Methods of Application: Techniques such as micronization, solid dispersions, cyclodextrin inclusion complex, hydrotropy, nanoformulation which include nanocrystals, nanosuspension, nanoemulsions, dendrimers, and polymeric nanoparticles have been used .
  • Results/Outcomes: Several approaches have successfully increased solubility and bioavailability of carvedilol. Micronization and nanoformulations are the most widely used technique for solubility enhancement of carvedilol on a laboratory scale due to higher solubility and dissolution rate .

Treatment of Alzheimer’s Disease

  • Scientific Field: Neurology
  • Application Summary: Recent studies have shown that the R-carvedilol enantiomer prevented and reversed neuronal hyperactivity, memory impairment, and neuron loss in Alzheimer’s disease (AD) mouse models without affecting the accumulation of ß-amyloid (Aβ). These data indicate that R-carvedilol could be a potential new therapy for AD .
  • Results/Outcomes: The studies showed that R-carvedilol prevented and reversed neuronal hyperactivity, memory impairment, and neuron loss in AD mouse models .

Treatment of Chronic Stable Angina Pectoris

  • Scientific Field: Cardiology
  • Application Summary: “(S)-Carvedilol” is used to treat chronic stable angina pectoris . Angina pectoris is a type of chest pain caused by reduced blood flow to the heart. Carvedilol works by blocking the action of certain natural substances in your body, such as epinephrine, on the heart and blood vessels. This effect lowers heart rate, blood pressure, and strain on the heart .
  • Methods of Application: Carvedilol is administered orally. The dosage is based on the patient’s medical condition and response to treatment .
  • Results/Outcomes: Use of Carvedilol leads to a reduction in chest pain, thereby improving the quality of life for patients with chronic stable angina pectoris .

特性

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241749
Record name (S)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Carvedilol

CAS RN

95094-00-1
Record name (-)-Carvedilol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95094-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carvedilol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095094001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Carvedilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARVEDILOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW13D96IND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Carvedilol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-Carvedilol
Reactant of Route 3
Reactant of Route 3
(S)-Carvedilol
Reactant of Route 4
Reactant of Route 4
(S)-Carvedilol
Reactant of Route 5
Reactant of Route 5
(S)-Carvedilol
Reactant of Route 6
Reactant of Route 6
(S)-Carvedilol

Citations

For This Compound
765
Citations
K Stoschitzky, G Koshucharova… - Chirality: The …, 2001 - Wiley Online Library
Carvedilol is currently used as the racemic mixture, (R,S)‐carvedilol, consisting of equal amounts of (R)‐carvedilol, an alpha‐blocker, and (S)‐carvedilol, an alpha‐ and beta‐blocker, …
Number of citations: 51 onlinelibrary.wiley.com
HG Oldham, SE Clarke - Drug Metabolism and Disposition, 1997 - ASPET
Both the R(+) and the S(−) enantiomers of carvedilol were metabolized in human liver microsomes primarily to 4′- (4OHC) and 5′- (5OHC) hydroxyphenyl, 8-hydroxy carbazolyl (…
Number of citations: 205 dmd.aspetjournals.org
RR Ruffolo Jr, M Gellai, JP Hieble, RN Willette… - European journal of …, 1990 - Springer
Carvedilol is a potent antihypertensive agent with a dual mechanism of action. At relatively low concentrations it is a competitive β-adrenoceptor antagonist and a vasodilator, whereas …
Number of citations: 329 link.springer.com
W Bartsch, G Sponer, K Strein… - European journal of …, 1990 - Springer
… 3) of the R-enantiomer might be explained by contamination of the R-enantiomer with S-carvedilol. The amount of S-carvedilol present at the limit of detection (0.3 %) would be sufficient …
Number of citations: 102 link.springer.com
M Honda, T Nozawa, N Igarashi, H Inoue… - Biological and …, 2005 - jstage.jst.go.jp
… for the metabolism of R- and S-carvedilol.Poor metabolism through CYP2D6 was found in 7… In the present study, we estimated the pharmacokinetic parameters of R- and S-carvedilol in …
Number of citations: 56 www.jstage.jst.go.jp
I Horiuchi, T Nozawa, N Fujii, H Inoue… - Biological and …, 2008 - jstage.jst.go.jp
… /F) of R- and S-carvedilol were significantly lower in subjects … Measured blood concentrations of R- and S-carvedilol … -carvedilol was higher than that of Scarvedilol in all 24 patients. We …
Number of citations: 35 www.jstage.jst.go.jp
M Saito, J Kawana, T Ohno, K Hanada… - Biological and …, 2010 - jstage.jst.go.jp
… , ie, the b-receptor blocking activity of S-carvedilol is about 200 times higher than that of R-… pharmacokinetic parameters of R- and S-carvedilol and its covariates in Japanese patients …
Number of citations: 27 www.jstage.jst.go.jp
S Ettireddy, V Chandupatla, C Veeresham - Natural Products and …, 2017 - Springer
Among the microorganisms employed in the study, Aspergillus niger (GUFCC5443), Escherichia coli (ATCC9637), Streptomyces halstedii (CKM-2), Pseudomonas putida (NCIB9494), …
Number of citations: 11 link.springer.com
Q Zhang, B Huang, H Xue, Z Lin, J Zhao… - Molecular …, 2021 - ACS Publications
(S)-carvedilol (S-CAR) is the dominant pharmacodynamic conformation of carvedilol, but its further development for extended-release formulation is restricted by its poor solubility. This …
Number of citations: 3 pubs.acs.org
WH Frishman - New England Journal of Medicine, 1998 - Mass Medical Soc
… The increase is higher for S-carvedilol than for R-carvedilol. Heart failure, by causing intestinal edema, may also reduce absorption of the drug. Since heart failure causes reduced …
Number of citations: 416 www.nejm.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。